Glycine, N-(2-cyano-6-benzothiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Glycine, N-(2-cyano-6-benzothiazolyl)- is a chemical compound with the molecular formula C10H7N3O2S . It is primarily used in laboratory chemicals and for the synthesis of substances .
Synthesis Analysis
The synthesis of Glycine, N-(2-cyano-6-benzothiazolyl)- or similar compounds often involves the condensation reaction between d-cysteine and 2-cyanobenzothiazole (CBT), which can proceed rapidly under physiological pH conditions in water . This reaction has been used in the synthesis of d-luciferin , a substrate for bioluminescent imaging .Molecular Structure Analysis
The molecular structure of Glycine, N-(2-cyano-6-benzothiazolyl)- is C10H7N3O2S . The most stable conformation of similar compounds like 2-cyano-6-methoxybenzothiazole has been delineated using the density functional theory (DFT)/B3LYP method with 6-311++G (d, p) basis set .Physical and Chemical Properties Analysis
Glycine, N-(2-cyano-6-benzothiazolyl)- is a laboratory chemical with a molecular weight of 233.25 . The physical and chemical properties of the compound are not explicitly mentioned in the search results.Scientific Research Applications
Identification and Modulation of Glycine Receptors
Glycine receptors (GlyR) play a crucial role in inhibitory neurotransmission in the spinal cord and brainstem. Research has identified novel peptides that specifically modulate GlyR function, enhancing GlyR currents at low micromolar concentrations without affecting closely related receptors. This discovery aids in the experimental characterization of the receptor and the development of related therapeutics (Tipps et al., 2010).
Glycine in Plant Stress Resistance
Glycine betaine (GB) and proline accumulation in plants respond to environmental stresses such as drought and salinity. These compounds maintain enzyme and membrane integrity and mediate osmotic adjustment. Research has shown that exogenous application of GB or proline can significantly increase growth and crop yield under stress conditions, suggesting a promising approach to enhance plant stress tolerance (Ashraf & Foolad, 2007).
Glycine in Metabolic Disorders
Glycine has been observed to have lower circulating levels in metabolic disorders associated with obesity and type 2 diabetes. Clinical studies suggest beneficial effects of glycine supplementation, emphasizing the importance of diet, gut microbiota, and liver metabolism in determining glycine availability in obesity and associated metabolic disorders (Alves et al., 2019).
Glycine as a Neurotransmitter Analysis Tool
4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) has been characterized as a fluorogenic labeling reagent for analyzing amino acid neurotransmitters, including glycine, in vivo. This development enables high-speed, efficient assays for neurotransmitter analysis, facilitating the study of neurological conditions and the function of neurotransmitters in the brain (Klinker & Bowser, 2007).
Glycine in Antioxidant Defense and Health
Glycine plays a critical role in antioxidant defense, nutrient metabolism, and the regulation of cellular events. It is vital for the synthesis of glutathione, a major antioxidant in cells, suggesting that adequate protein nutrition and specific amino acid precursors are essential for maintaining optimal glycine levels and supporting overall health (Wu et al., 2004).
Properties
IUPAC Name |
2-[(2-cyano-1,3-benzothiazol-6-yl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S/c11-4-9-13-7-2-1-6(3-8(7)16-9)12-5-10(14)15/h1-3,12H,5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEKYSSNAOGWIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NCC(=O)O)SC(=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.